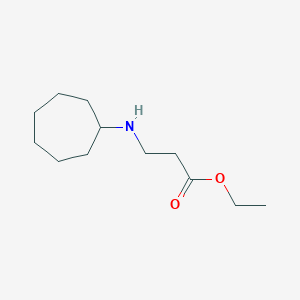
Ethyl 3-(cycloheptylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(cycloheptylamino)propanoate is a chemical compound that has been of significant interest to scientists, particularly in the fields of medicinal chemistry and organic synthesis. It is an ester, which are compounds formed by the reaction of carboxylic acids and alcohols . The general formula for esters is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .
Molecular Structure Analysis
The molecular formula for this compound is C12H23NO2. This indicates that the molecule is composed of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is 213.32 g/mol.
Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of chemical reactions. One such reaction is the Claisen Condensation, in which one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .
Wissenschaftliche Forschungsanwendungen
Precursor for Synthesis of N-substituted 4,4a,5,6-Tetrahydroquinoline-2,7(1H,3H)-diones :Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been utilized as a novel precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This process involves conventional protection, selective amidation, and deprotective-cyclization approaches. The development of a facile process for selective dehydrogenative aromatization of these diones was also achieved to afford corresponding N-substituted 3,4-dihydro-7-hydroxyquinolin-2(1H)-ones and N-substituted 7-hydroxyquinolin-2(1H)-ones (Thakur, Sharma, & Das, 2015).
Role in Synthesis of Methyl Propanoate :Methyl propanoate, an important precursor for polymethyl methacrylates, has been synthesized using a Baeyer-Villiger monooxygenase (BVMO). This synthesis process revealed that several BVMOs produce methyl propanoate and the chemically non-preferred product ethyl acetate (van Beek, Winter, Eastham, & Fraaije, 2014).
Electroreductive Radical Cyclization Applications :Ethyl 3-allyloxy-2-bromo-3-(3′,4′-dimethoxyphenyl)propanoate has been investigated for electroreductive intramolecular cyclization. This study showcased the catalytic reduction of these compounds using [Ni(tmc)]+, leading to one-electron cleavage of the carbon–bromine bond, forming radical intermediates that undergo cyclization (Esteves et al., 2005).
Atmospheric Degradation Study :The atmospheric degradation of 3-ethoxy-1-propanol, a compound related to ethyl 3-(cycloheptylamino)propanoate, was studied through reactions with Cl, OH, and NO3 radicals. This study provided insights into the tropospheric reactivity of such compounds and their impact on a local scale (Aranda et al., 2021).
Study on Thermochemistry and Kinetics of Esters :The thermochemistry and kinetics of ethyl propanoate (EP) were studied, focusing on unimolecular decomposition reactions. This research provided valuable data on initiation reactions, intermediate products, and bond dissociation energies, contributing to a better understanding of the ester's stability and reactivity (El‐Nahas et al., 2007).
Eigenschaften
IUPAC Name |
ethyl 3-(cycloheptylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-15-12(14)9-10-13-11-7-5-3-4-6-8-11/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMADHJWOTARVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


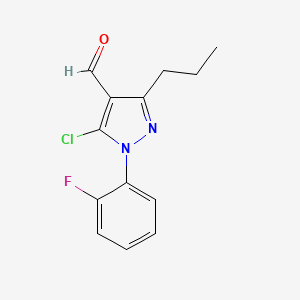
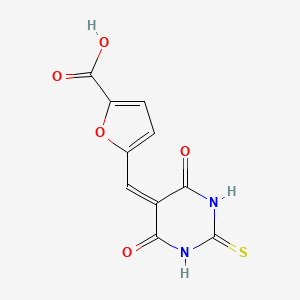

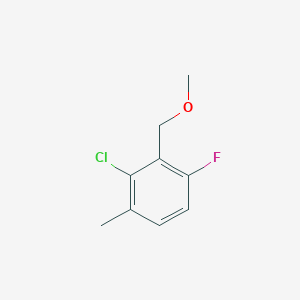
![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
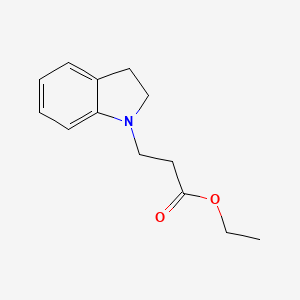
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)
![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)
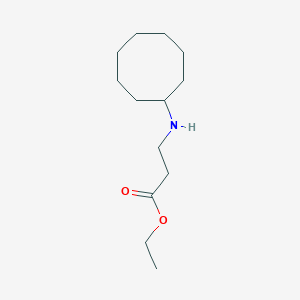
![Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6352858.png)
![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)
![Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6352863.png)
![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)